tert-Butyl 3-(2-chloronicotinamido)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(2-chloropyridine-3-carbonyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-16(2,3)23-15(22)20-9-5-6-11(10-20)19-14(21)12-7-4-8-18-13(12)17/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVIDFXPJOZDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-chloronicotinamido)piperidine-1-carboxylate typically involves the reaction of 3-(2-chloronicotinamido)piperidine-1-carboxylate with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. the general approach involves standard organic synthesis techniques, including the use of protective groups and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-chloronicotinamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the nicotinamido group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amide.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-(2-chloronicotinamido)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action for tert-Butyl 3-(2-chloronicotinamido)piperidine-1-carboxylate is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through its nicotinamido group. The exact pathways and molecular targets involved would depend on the specific context of its use in research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine Derivatives with Heterocyclic Substituents
tert-Butyl 3-((7-chloro-2-methyl-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate
- Structural Differences : Replaces the chloronicotinamide group with a 7-chloro-2-methyl-pyrimidoindole ring.
- Synthesis: Involves coupling 1-Boc-3-(methylamino)piperidine with a tosyl-protected pyrimidoindole intermediate in DMF, followed by deprotection with KtBuO in THF .
- Key Properties : The bulky pyrimidoindole group may reduce solubility but enhance binding to aromatic receptors (e.g., kinase targets).
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
- Structural Differences : Substitutes the chloronicotinamide with a 6-chloropyrazine ring.
Piperidine Derivatives with Amino/Acyl Modifications
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride
- Structural Differences: Replaces the amide with a benzylamino group.
- Impact: The basic amino group increases water solubility but may reduce metabolic stability due to susceptibility to oxidative deamination .
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate
Piperidine Derivatives with Aliphatic/Aromatic Chains
(±)-tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate
- Structural Differences : Contains a fluorostyryl group conjugated to the piperidine ring.
tert-Butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate
Stereochemical and Positional Isomers
(R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
- Structural Differences : Bromomethyl group at position 3; chiral center influences reactivity.
- Applications : Serves as an intermediate for Suzuki couplings or nucleophilic substitutions .
(S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
Comparative Analysis Table
Biological Activity
tert-Butyl 3-(2-chloronicotinamido)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₈ClN₃O₂
- Molecular Weight : 233.73 g/mol
- CAS Number : 876589-09-2
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its antimicrobial and anticancer properties. The compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial properties. It has been evaluated against a range of bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This effect is attributed to the compound's ability to modulate enzyme activity involved in cell cycle regulation.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, leading to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways could explain its anticancer effects.
- Modulation of Signaling Pathways : It may alter key signaling pathways involved in inflammation and cellular stress responses.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Anticancer Activity
In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound effectively induces apoptosis through mitochondrial pathways.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
